[3-[(4-fluorophenyl)carbamoylamino]-3-oxopropyl] N,N-diethylcarbamodithioate
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Overview
Description
[3-[(4-fluorophenyl)carbamoylamino]-3-oxopropyl] N,N-diethylcarbamodithioate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a fluorophenyl group, a carbamoylamino group, and a diethylcarbamodithioate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-[(4-fluorophenyl)carbamoylamino]-3-oxopropyl] N,N-diethylcarbamodithioate typically involves multiple steps. One common method includes the reaction of 4-fluoroaniline with phosgene to form 4-fluorophenyl isocyanate. This intermediate is then reacted with 3-oxopropylamine to form the carbamoylamino derivative. Finally, the product is treated with diethylcarbamodithioic acid under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[3-[(4-fluorophenyl)carbamoylamino]-3-oxopropyl] N,N-diethylcarbamodithioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, [3-[(4-fluorophenyl)carbamoylamino]-3-oxopropyl] N,N-diethylcarbamodithioate is used as a building block for synthesizing more complex molecules. It serves as a precursor in the synthesis of various pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its unique structure allows it to interact with specific enzymes, making it a valuable tool for studying enzyme mechanisms and developing new drugs.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure imparts desirable characteristics to these materials, such as increased durability and resistance to degradation.
Mechanism of Action
The mechanism of action of [3-[(4-fluorophenyl)carbamoylamino]-3-oxopropyl] N,N-diethylcarbamodithioate involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and thereby exerting its effects. For example, it may inhibit the activity of certain proteases, leading to reduced inflammation or tumor growth.
Comparison with Similar Compounds
Similar Compounds
- [3-[(4-chlorophenyl)carbamoylamino]-3-oxopropyl] N,N-diethylcarbamodithioate
- [3-[(4-bromophenyl)carbamoylamino]-3-oxopropyl] N,N-diethylcarbamodithioate
- [3-[(4-methylphenyl)carbamoylamino]-3-oxopropyl] N,N-diethylcarbamodithioate
Uniqueness
Compared to similar compounds, [3-[(4-fluorophenyl)carbamoylamino]-3-oxopropyl] N,N-diethylcarbamodithioate is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom enhances the compound’s stability and reactivity, making it more effective in its applications. Additionally, the fluorine atom can influence the compound’s interaction with biological targets, potentially leading to improved therapeutic effects.
Properties
IUPAC Name |
[3-[(4-fluorophenyl)carbamoylamino]-3-oxopropyl] N,N-diethylcarbamodithioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN3O2S2/c1-3-19(4-2)15(22)23-10-9-13(20)18-14(21)17-12-7-5-11(16)6-8-12/h5-8H,3-4,9-10H2,1-2H3,(H2,17,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMOLJUDYZSKWHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=S)SCCC(=O)NC(=O)NC1=CC=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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